molecular formula C21H16F2N4O2 B2928384 N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260925-35-6

N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2928384
CAS No.: 1260925-35-6
M. Wt: 394.382
InChI Key: ZUTUVZSGBBVJOK-UHFFFAOYSA-N
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Description

The compound “N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, a pyrrole ring, and two fluorobenzyl groups. The exact 3D structure is not available in the current literature .

Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

  • Compounds with structures similar to N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been synthesized and evaluated for their Src kinase inhibitory activities and potential anticancer effects. For example, derivatives of N-benzyl substituted acetamide with thiazole and fluoro substituents have shown inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).

Antitumor Activities

  • Fluoro-substituted compounds, particularly those incorporating benzothiazole and pyrazole structures, have demonstrated significant antitumor activities. These compounds have been synthesized and tested against various cancer cell lines, showing promising results as potential anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis (Hammam et al., 2005).

Anti-inflammatory and Analgesic Properties

  • Another avenue of research has involved evaluating the anti-inflammatory and analgesic properties of related compounds. For instance, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity in preclinical models, indicating potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Ligand-Protein Interactions and Photovoltaic Efficiency

  • Studies have also explored the interactions of similar compounds with proteins and their applications beyond pharmacology, such as in photovoltaic efficiency modeling. These investigations have looked into the light harvesting efficiency and potential use in dye-sensitized solar cells, showcasing the versatile nature of fluoro-substituted acetamides in scientific research (Mary et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not well-documented. Given its complex structure, it could be of interest in the field of medicinal chemistry or materials science .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c22-16-7-3-14(4-8-16)12-24-19(28)13-27-11-1-2-18(27)21-25-20(26-29-21)15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTUVZSGBBVJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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